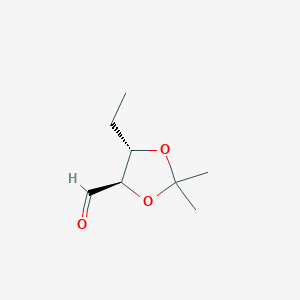
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a chemical compound that belongs to the class of carbohydrates known as pentoses. It is a synthetic derivative of the naturally occurring sugar, L-arabinose. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture.
Wirkmechanismus
The mechanism of action of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by suppressing the NF-kappaB signaling pathway. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that it can reduce tumor growth and improve survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential use as a plant growth regulator. Studies are needed to determine its effects on plant growth and development and its potential use in agriculture. Finally, there is a need for further studies to explore the potential applications of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in biotechnology, such as its use as a building block for the synthesis of novel compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps. The starting material is L-arabinose, which is subjected to a series of chemical reactions, including protection of the hydroxyl groups, reduction of the carbonyl group, and deprotection of the hydroxyl groups. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. In biotechnology, it has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In agriculture, it has been studied for its potential use as a plant growth regulator.
Eigenschaften
CAS-Nummer |
123363-87-1 |
|---|---|
Produktname |
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(4R,5S)-5-ethyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
SQANMADRLWWSPY-BQBZGAKWSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES |
CCC1C(OC(O1)(C)C)C=O |
Kanonische SMILES |
CCC1C(OC(O1)(C)C)C=O |
Synonyme |
L-threo-Pentose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



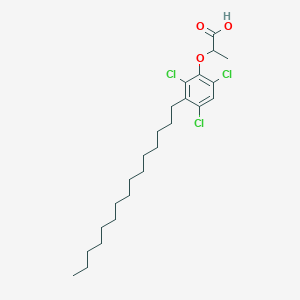
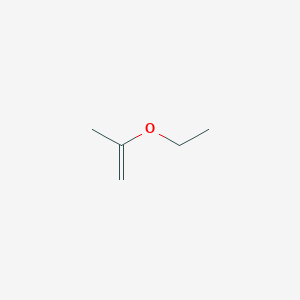
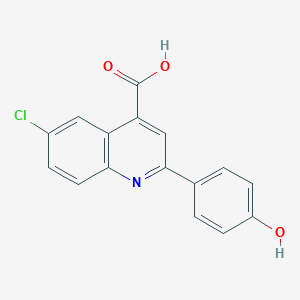
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
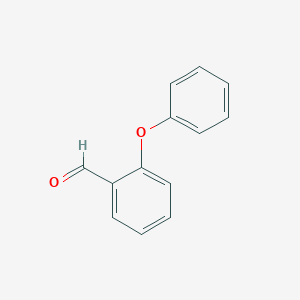
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
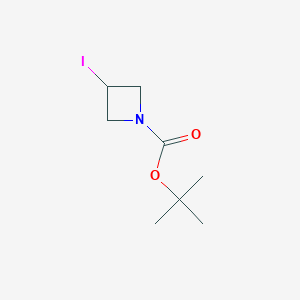
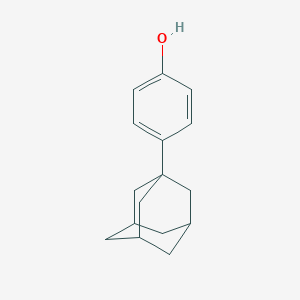

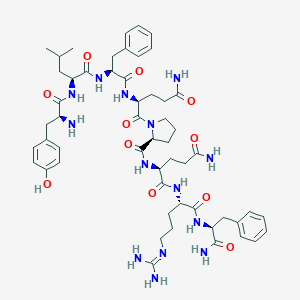
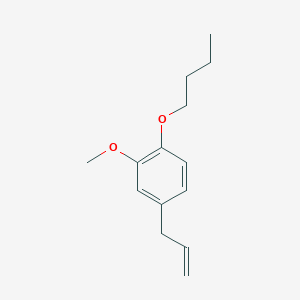


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)